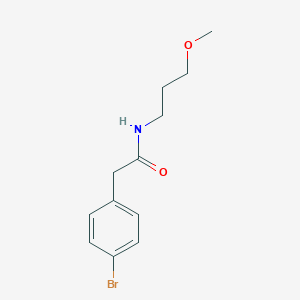
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various physiological pathways. In livestock, this compound is thought to increase the secretion of certain hormones, such as growth hormone and insulin-like growth factor 1, which promote growth and feed intake. In fish and shrimp, this compound is believed to stimulate the olfactory receptors, which enhances their sense of smell and increases their feeding behavior. In anti-cancer studies, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the species and application. In livestock, this compound has been shown to increase feed intake and growth rate, as well as improve the quality of meat and eggs. In fish and shrimp, this compound has been shown to increase feeding behavior, growth rate, and survival rate. In anti-cancer studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, water solubility, and low toxicity. However, this compound can be expensive to produce and may have varying effects depending on the species and application. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea research, including its potential applications in other fields, such as veterinary medicine and biotechnology. This compound may also be investigated for its ability to improve stress tolerance and disease resistance in livestock and aquatic species. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Overall, this compound has shown promising potential for various applications and warrants further investigation.
Métodos De Síntesis
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized using a reaction between 3,5-dimethoxyaniline and 2,2-dimethoxyethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been investigated for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, this compound has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, this compound has been studied for its potential as an anti-cancer agent, as well as its ability to protect against oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethyl)-3-(3,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-10-5-9(6-11(7-10)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
Clave InChI |
CQZSNAKBHPOIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)




![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)

